molecular formula C14H17F3N4O3 B2411936 N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 920253-11-8

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2411936
CAS No.: 920253-11-8
M. Wt: 346.31
InChI Key: IEUZJBOKLZNOHR-UHFFFAOYSA-N
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Description

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methyl group and an oxalamide moiety linked to a trifluoromethoxy-substituted phenyl ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate acylating agent to introduce the oxalamide moiety.

    Introduction of the trifluoromethoxy group: The trifluoromethoxy-substituted phenyl ring is introduced through a nucleophilic substitution reaction, often using a trifluoromethoxybenzene derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the phenyl ring or piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydride, NaH) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-10-2-4-11(5-3-10)24-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUZJBOKLZNOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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